molecular formula C8H8F3NO3S B15312098 3-Methoxy-4-(trifluoromethyl)benzenesulfonamide

3-Methoxy-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B15312098
M. Wt: 255.22 g/mol
InChI Key: MIWMJZZQCGKCPG-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonamide
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 3-Methoxybenzenesulfonamide

Uniqueness

3-Methoxy-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions .

Properties

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.22 g/mol

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H8F3NO3S/c1-15-7-4-5(16(12,13)14)2-3-6(7)8(9,10)11/h2-4H,1H3,(H2,12,13,14)

InChI Key

MIWMJZZQCGKCPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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